molecular formula C19H19N3O4 B2561621 3-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid CAS No. 895908-94-8

3-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid

Cat. No.: B2561621
CAS No.: 895908-94-8
M. Wt: 353.378
InChI Key: ONHACSZYTRSPKH-UHFFFAOYSA-N
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Description

3-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid is a synthetic organic compound, notable for its intricate structure and potential application across various scientific disciplines, from chemistry and biology to medicine and industry. This molecule combines structural elements from different organic chemical families, making it a significant subject of study for researchers seeking to understand and exploit its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid involves a multi-step process starting with the preparation of the core methanopyrido[1,2-a][1,5]diazocine structure. The steps typically include:

  • Formation of the core methanopyrido[1,2-a][1,5]diazocine ring through a cyclization reaction.

  • Introduction of the keto group at the 8-position.

  • Attachment of the carbonyl group.

  • Finally, the coupling of the core with benzoic acid via an amide bond.

Industrial Production Methods: Industrially, this compound can be synthesized using scalable and cost-effective methods, often involving catalysis and high-throughput synthesis techniques to ensure the purity and yield required for commercial applications.

Chemical Reactions Analysis

Types of Reactions it Undergoes:

  • Oxidation

    The keto group can undergo further oxidation to generate carboxylic acids or aldehydes under suitable conditions.

  • Reduction

    The ketone group can be reduced to an alcohol or a hydroxy group.

  • Substitution

    The molecule can undergo electrophilic or nucleophilic substitution, particularly at the benzene ring and methanopyrido moiety.

Common Reagents and Conditions:

  • Oxidation

    Oxidizing agents like potassium permanganate or chromic acid.

  • Reduction

    Reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution

    Halogenating agents for electrophilic substitution; nucleophiles for nucleophilic substitution.

Major Products Formed:

  • Products vary depending on reaction conditions but can include various oxidized or reduced forms of the molecule, alongside substituted derivatives with different functional groups attached.

Scientific Research Applications

In Chemistry: This compound's structure allows it to serve as a versatile intermediate in the synthesis of more complex organic molecules. In Biology: It can be studied for its potential biological activity, including binding affinity to various biological targets. In Medicine: It holds potential as a lead compound for the development of new drugs, particularly those targeting central nervous system disorders. In Industry: It can be used in the manufacturing of fine chemicals and as a catalyst in specific organic reactions.

Mechanism of Action

The compound’s mechanism of action depends on the context of its use. In medicinal applications, its activity may involve interaction with specific receptors or enzymes. Molecular targets might include neurotransmitter receptors or key enzymes in metabolic pathways, affecting biochemical and physiological processes.

Comparison with Similar Compounds

Similar Compounds: Other heterocyclic compounds, such as indoles, quinolines, and benzodiazepines. Uniqueness: 3-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid stands out due to its unique combination of a methanopyrido[1,2-a][1,5]diazocine ring fused with a benzoic acid moiety, which imparts distinctive chemical and biological properties not typically found in simpler analogs.

In essence, this compound embodies a fascinating blend of structural complexity and potential functionality, making it a pivotal point of interest in various fields of scientific research.

Properties

IUPAC Name

3-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c23-17-6-2-5-16-14-7-12(10-22(16)17)9-21(11-14)19(26)20-15-4-1-3-13(8-15)18(24)25/h1-6,8,12,14H,7,9-11H2,(H,20,26)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHACSZYTRSPKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)NC4=CC=CC(=C4)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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